Lipophilicity and Physicochemical Benchmarking Against Unsubstituted Biphenyl-3-carboxylic Acid
The target compound exhibits a lower lipophilicity (XLogP3-AA = 3.5) compared to the unsubstituted parent biphenyl-3-carboxylic acid (logP = 3.84), which may impact its membrane permeability and solubility profile. The presence of the electron-withdrawing fluorine and electron-donating methyl groups also alters the acid dissociation constant (pKa) compared to the parent (predicted pKa ~4.14) [1]. This differential lipophilicity is quantifiable and can be leveraged for optimizing lead compounds in drug discovery .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | Biphenyl-3-carboxylic acid (CAS 716-76-7): logP = 3.84 |
| Quantified Difference | ΔlogP = -0.34 |
| Conditions | Computed logP values; XLogP3-AA algorithm for target, reported logP for comparator |
Why This Matters
Differences in logP directly impact solubility, permeability, and off-target binding, making this compound a distinct choice for specific medicinal chemistry campaigns.
- [1] PubChem. (2024). Computed Properties: XLogP3-AA for CID 53216632; ChemSrc. (2018). Biphenyl-3-carboxylic acid (CAS 716-76-7). View Source
